molecular formula C26H42O3 B13843144 methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B13843144
M. Wt: 402.6 g/mol
InChI Key: BWGTUWMWTXVUDK-LXVLQKCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with a unique structure. This compound is characterized by its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules, including steroids and other natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the cyclopenta[a]phenanthrene core: This step often involves cyclization reactions, which can be achieved through various methods such as Friedel-Crafts alkylation or intramolecular Diels-Alder reactions.

    Functionalization of the core: Introduction of functional groups like methoxy and methyl groups can be done through selective alkylation and methylation reactions.

    Esterification: The final step involves the esterification of the carboxylic acid with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce hydroxyl groups or convert existing functional groups to higher oxidation states.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace functional groups with other desired groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound’s structural similarity to steroids makes it useful in studying steroid hormone receptors and their biological effects.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate involves its interaction with molecular targets such as steroid hormone receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
  • Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Uniqueness

The uniqueness of methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate lies in its specific functional groups and stereochemistry, which confer distinct biological and chemical properties. Its methoxy group, for example, can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C26H42O3

Molecular Weight

402.6 g/mol

IUPAC Name

methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C26H42O3/c1-17(6-11-24(27)29-5)21-9-10-22-20-8-7-18-16-19(28-4)12-14-25(18,2)23(20)13-15-26(21,22)3/h7,17,19-23H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,25+,26-/m1/s1

InChI Key

BWGTUWMWTXVUDK-LXVLQKCJSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C

Origin of Product

United States

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